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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B2932488

This technical support center provides guidance for researchers, scientists, and drug
development professionals on optimizing the in vivo dosage of LRRK2 inhibitors, with a focus
on providing a framework applicable to compounds like LRRK2-IN-16. The information
presented is based on studies of potent and selective LRRK2 inhibitors such as MLI-2,
DNL201, and PF-06447475. It is crucial to note that while the principles are broadly applicable,
compound-specific validation for LRRK2-IN-16 is essential.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for a LRRK2 inhibitor in vivo?

Al: Atypical starting dose for a potent LRRK2 inhibitor in rodents can range from 1 to 30
mg/kg, administered via oral gavage. For example, acute doses of MLi-2 in G2019S LRRK2
knock-in mice have ranged from 1 to 90 mg/kg.[1] A dose of 10 mg/kg of MLIi-2 was found to be
sufficient to acutely inhibit LRRK2 autophosphorylation in both brain and peripheral tissues.[1]
For chronic studies, in-diet administration is also a viable option.

Q2: How can | assess target engagement of my LRRK2 inhibitor in vivo?

A2: Target engagement can be assessed by measuring the phosphorylation status of LRRK2
itself (e.g., pS935 or autophosphorylation at pS1292) or its downstream substrates, such as
Rab10.[1][2][3] A reduction in the phosphorylation of these markers in tissues of interest (e.g.,
brain, kidney, lung) or in peripheral blood mononuclear cells (PBMCs) indicates target
engagement.[4]
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Q3: What are the potential on-target side effects of LRRK2 inhibition in vivo?

A3: Preclinical studies with specific LRRK2 inhibitors have reported morphological changes in
the lungs and kidneys of rodents and non-human primates.[1][5][6] These effects, such as
cytoplasmic vacuolation of type Il pneumocytes in the lungs, appear to be on-target, as similar
phenotypes are observed in LRRK2 knockout models.[5] Importantly, these changes have been
reported to be reversible upon cessation of treatment.[1][6]

Q4: What animal models are commonly used for in vivo studies of LRRK2 inhibitors?

A4: Common animal models include wild-type rodents (mice and rats), transgenic models
expressing human LRRK2 with pathogenic mutations (e.g., G2019S LRRK2 knock-in mice),
and non-human primates.[1][5][6][7] The choice of model depends on the specific research
question, with transgenic models being particularly useful for studying disease-relevant
mechanisms.[7]
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Issue

Possible Cause

Recommended Solution

No or low target engagement

in the brain

- Poor blood-brain barrier
(BBB) penetration of the
inhibitor.- Inadequate dose.-
Rapid metabolism of the

compound.

- Evaluate the physicochemical
properties of the inhibitor to
predict BBB penetration.-
Perform a dose-response
study to determine the optimal
dose for brain target
engagement.- Conduct
pharmacokinetic studies to
assess the inhibitor's half-life

and brain exposure.

High variability in
pharmacodynamic marker

levels

- Inconsistent drug
administration.- Inter-animal
variability in metabolism.-
Issues with sample collection

and processing.

- Ensure accurate and
consistent dosing technique
(e.g., oral gavage).- Increase
the number of animals per
group to account for biological
variability.- Standardize tissue
harvesting and protein

extraction protocols.

Observed toxicity at effective

doses

- On-target toxicity in sensitive
tissues (e.g., lung, kidney).-
Off-target effects of the
inhibitor.

- Carefully monitor animal
health and conduct
histopathological analysis of
key organs.- Consider a dose-
reduction strategy or a different
dosing schedule (e.qg.,
intermittent dosing).- Profile
the inhibitor against a panel of
kinases to assess its

selectivity.

Inconsistent results between

acute and chronic studies

- Drug accumulation or
induction of metabolic
enzymes with chronic dosing.-

Development of tolerance.

- Conduct pharmacokinetic
studies after both acute and
chronic administration.-
Evaluate target engagement

and downstream biomarkers at
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multiple time points during a
chronic study.

Quantitative Data Summary

The following tables summarize dosage and administration data from in vivo studies of various

LRRK2 inhibitors.

Table 1: LRRK2 Inhibitor Dosing in Rodent Models
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. Route of
Animal o Key
Compound Dose Administrat T Reference
Model . Findings
ion
Significant
pS1292
G2019S dephosphoryl
) 1-90 mg/kg .p P ) Y
MLi-2 LRRK2 KI (acute) Oral Gavage ation starting [1]
acute
Mice at 1 mg/kg in
kidney and
lung.
Sufficient to
G2019S decrease
) 10 mg/kg/day )
MLi-2 LRRK2 KI ) In-diet pS1292 to [1]
) (chronic) )
Mice wild-type
levels in lung.
Diminished
G2019S pS1292 to
) 60 mg/kg/day ) ]
MLi-2 LRRK2 KI ) In-diet wild-type [1]
] (chronic) ) )
Mice levels in brain
and kidney.
Chronic
administratio
C57BI6 & n resulted in
G2019S - ) morphologica
PF-360 ) Not specified In-diet i [5]
Mice, CD | changes in
Rats type Il
pneumocytes
Attenuated a-
G2019S- _
synuclein-
LRRK2 BAC 30 mg/kg )
PF-06447475 ) ) Oral Gavage induced [4]
Transgenic b.i.d.
neurodegene
Rats _
ration.
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Table 2: LRRK2 Inhibitor Dosing in Non-Human Primates

] Route of
Animal . Key
Compound Dose Administrat T Reference
Model . Findings
ion

80%
reduction of
16 mg/kg p-LRRK2 and
DNL201 Macaques ] Intravenous ) [8]
daily p-Rabl2 in
blood and

brain.

Induced mild,
reversible
cytoplasmic

Non-human B ]
GNE-7915 30 mg/kg BID  Not specified  vacuolation of  [6]

primates
type Il

pneumocytes

Induced mild,
reversible
cytoplasmic

] Non-human 15 and 50 N ]
MLi-2 Not specified vacuolation of  [6]

primates mg/kg QD
type I

pneumocytes

Low dose

showed

nearly

complete
Non-human 3and 6 inhibition of

PFE-360 ) Not specified ) [6]

primates mg/kg QD LRRK2 in the

brain with no

lung

histopatholog

Y.
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Experimental Protocols

Protocol 1: Acute In Vivo LRRK2 Inhibition and Target
Engagement Assessment

e Animal Model: G2019S LRRK2 knock-in mice (or other appropriate model).

e Inhibitor Formulation: Prepare LRRK2-IN-16 in a suitable vehicle (e.g., 0.5%
methylcellulose, 0.2% Tween 80 in water).

o Dosing: Administer a single dose of LRRK2-IN-16 via oral gavage at a range of doses (e.g.,
1, 3, 10, 30, 60 mg/kg). Include a vehicle control group.

o Tissue Collection: At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize
animals and rapidly collect tissues of interest (brain, kidney, lung) and blood.

o Protein Extraction: Homogenize tissues in lysis buffer containing phosphatase and protease
inhibitors.

o Western Blot Analysis: Perform Western blotting on tissue lysates to assess the
phosphorylation levels of LRRK2 (pS935, pS1292) and Rab10 (pT73) relative to total protein
levels.

o Data Analysis: Quantify band intensities and calculate the percentage of inhibition relative to
the vehicle-treated group.

Protocol 2: Chronic In Vivo LRRK2 Inhibition Study

e Animal Model: Select an appropriate rodent model.

¢ |nhibitor Formulation: Formulate LRRK2-IN-16 into the animal diet at the desired
concentration to achieve the target daily dose (e.g., mg/kg/day).

» Dosing: Provide the medicated diet to the animals for the duration of the study (e.g., 4-10
weeks). Monitor food intake and body weight regularly.

e Monitoring: Perform regular health checks. For long-term studies, consider including interim
tissue collection time points.
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o Terminal Procedures: At the end of the study, collect tissues for pharmacodynamic,
histological, and other relevant analyses as described in Protocol 1.

o Histopathology: Perform histological examination of key organs, particularly the lungs and
kidneys, to assess for any morphological changes.
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Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-16.
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Caption: General experimental workflow for in vivo evaluation of LRRK2-IN-16.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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